molecular formula C17H18N6O5S B2705661 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 1005293-06-0

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2705661
CAS No.: 1005293-06-0
M. Wt: 418.43
InChI Key: GAMVBXMKTPINSN-UHFFFAOYSA-N
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Description

The compound N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide features a sulfonamide core attached to a 2-methyl-5-nitrobenzene ring, with a tetrazole moiety linked via a methyl group to a 4-ethoxyphenyl substituent. Its structure combines electron-withdrawing (nitro, sulfonamide) and electron-donating (ethoxy) groups, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5S/c1-3-28-15-8-6-13(7-9-15)22-17(19-20-21-22)11-18-29(26,27)16-10-14(23(24)25)5-4-12(16)2/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMVBXMKTPINSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the tetrazole derivative with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the tetrazole and sulfonamide intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

FeatureDescription
Tetrazole RingKnown for stability and ability to form hydrogen bonds
Nitro GroupEnhances reactivity and potential for biological activity
Sulfonamide GroupImparts pharmacological properties

Medicinal Chemistry

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide has potential as a building block for synthesizing new drug candidates. Its structural characteristics allow it to target specific enzymes or receptors involved in various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown efficacy against multiple cancer cell lines, highlighting the potential of this compound in anticancer drug development .

Materials Science

The unique structural features of this compound make it suitable for developing advanced materials. Its properties can be tailored for applications requiring specific functionalities such as conductivity or fluorescence.

Potential Applications

  • Development of conductive polymers.
  • Creation of fluorescent probes for biological imaging.

Biological Studies

This compound can be employed in biological investigations to explore its effects on cellular processes. The interaction of the tetrazole ring and sulfonamide group with biological macromolecules may inhibit or modulate their activities.

Preparation Methods

The synthesis of this compound typically involves several steps:

Synthetic Routes

  • Formation of the Tetrazole Ring
    • React 4-ethoxyphenylhydrazine with sodium azide in the presence of a catalyst.
  • Sulfonamide Formation
    • Introduce the sulfonamide group by reacting the tetrazole derivative with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions.
  • Final Coupling
    • Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to link intermediates.

Chemical Reaction Analysis

The compound can undergo various chemical reactions:

Reaction TypeDescription
OxidationReduction of the nitro group to an amine using palladium catalysts
SubstitutionEthoxy group can be replaced through nucleophilic substitution
Coupling ReactionsFormation of larger molecules using coupling agents

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Pesticidal Heterocyclic Compounds

Example Compounds :

  • Bromuconazole (1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole): Triazole-based fungicide .
  • Flusilazole (1-((bis(4-fluorophenyl)methylsilyl)methyl)1H-1,2,4-triazole): Silicon-containing triazole pesticide .
  • Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene): Pyrethroid-like insecticide .
  • Structural Comparison: Feature Target Compound Bromuconazole Etofenprox Heterocycle 1,2,3,4-Tetrazole 1,2,4-Triazole None (ether linkage) Key Substituents 4-Ethoxyphenyl, nitro, sulfonamide Bromo, dichlorophenyl, furanyl Ethoxyphenyl, phenoxybenzene Application Hypothesized pesticide Fungicide Insecticide
  • Functional Insights: Tetrazoles (target) vs. The nitro group in the target compound may confer herbicidal activity, as seen in nitrophenyl herbicides, but toxicity risks require evaluation .

Enzyme Inhibitors with Tetrazole Moieties

Example Compounds :

  • Cbz-l-leucyl-1-d-aminoethyltetrazole (): Alanine racemase inhibitor with peptide-tetrazole linkage .
  • Peptide-tetrazole hybrids : Designed for enhanced binding to bacterial enzymes .
  • Comparison :
    • Target Compound : Lacks peptide chains but includes a sulfonamide group, which is common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
    • Bioactivity Drivers :
  • Tetrazole in compounds facilitates metal coordination (critical for enzyme inhibition), whereas the nitro group in the target may limit such interactions .
  • Sulfonamide groups often enhance solubility and binding affinity via hydrogen bonding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Heterocycle Key Substituents Application Reference
Target Compound Benzene-sulfonamide 1,2,3,4-Tetrazole 4-Ethoxyphenyl, nitro, methyl Hypothesized pesticide
Bromuconazole Triazole-furanyl 1,2,4-Triazole Bromo, dichlorophenyl Fungicide
Cbz-l-leucyl-tetrazole Peptide-tetrazole 1,2,3,4-Tetrazole Leucyl, Cbz-protected amine Enzyme inhibitor
3-({5-[(2-Amino-thiazolyl)methyl]-oxadiazolyl}sulfanyl)-N-Ph Propanamide-oxadiazole 1,3,4-Oxadiazole Thiazolyl, sulfanyl Antimicrobial

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that exhibits various biological activities due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features:

  • Tetrazole Ring : Known for enhancing biological activity and mimicking carboxylate groups.
  • Sulfonamide Group : Associated with antibacterial properties and enzyme inhibition.
  • Ethoxyphenyl and Nitro Groups : These functional groups contribute to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, particularly those involved in bacterial folate synthesis.
  • Receptor Binding : The tetrazole ring can mimic natural substrates, allowing the compound to bind to specific receptors or enzymes, modulating their activity.
  • Reactive Oxygen Species Generation : The nitro group can undergo reduction in biological systems, leading to the generation of reactive oxygen species (ROS), which may induce cytotoxic effects in target cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • IC50 Values : Compounds with tetrazole and sulfonamide groups have shown IC50 values as low as 0.44 μM against E. histolytica .

Antitumor Activity

The compound has potential antitumor effects due to its ability to induce apoptosis in cancer cells:

  • Cell Line Studies : Similar compounds have been tested on various cancer cell lines, showing promising results in inhibiting cell proliferation .

Study 1: Nephroprotective Effects

A study on derivatives of tetrazole showed protective effects against cisplatin-induced nephrotoxicity while maintaining antitumor efficacy. This suggests that similar compounds may mitigate side effects associated with chemotherapy .

Study 2: Antiamoebic Activity

Another study highlighted the antiamoebic activity of compounds containing tetrazole rings. The results indicated significant efficacy against E. histolytica, providing a rationale for further exploration of related structures .

Research Findings

CompoundActivityIC50 ValueReference
HX-1920Nephroprotective-
Tetrazole DerivativeAntiamoebic0.44 μM
N-{[1-(4-Ethoxyphenyl)...}AntitumorVaried by cell line

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